molecular formula C10H12O3S B3118187 Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate CAS No. 2340294-56-4

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate

Cat. No. B3118187
CAS RN: 2340294-56-4
M. Wt: 212.27 g/mol
InChI Key: AYOLNLGNWLEGSE-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you’re asking about, are a significant class of heterocyclic compounds. They have a wide range of applications in medicinal chemistry due to their varied biological and clinical applications .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate” are not available, thiophene derivatives are often synthesized using methods like the Gewald synthesis .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate” would likely involve a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Unfortunately, without specific studies on “Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate”, it’s difficult to provide detailed information .

Scientific Research Applications

Quantitative Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with a similar structure, exhibits potent acetylcholinesterase inhibition. A rapid and selective RP-HPLC bioanalytical method has been developed for its quantitative measurement, validated following USFDA guidelines. This research also includes in vitro metabolite identification, offering insights into the molecule's stability in human plasma and potential metabolic pathways (Nemani, Shard, & Sengupta, 2018).

Dye Synthesis and Textile Application

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a related compound, was synthesized and used to create disperse dyes through metal complexation with copper, cobalt, and zinc. These dyes were applied to polyester and nylon fabrics, showing excellent fastness and levelness properties, providing a potential application in the textile industry for enhancing fabric qualities with diverse coloration effects (Abolude, Bello, Nkeonye, & Giwa, 2021).

Polymorphism Study in Pharmaceutical Compounds

Research on polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlighted the challenges in characterizing these forms using spectroscopic and diffractometric techniques. This study is crucial for understanding the physical and chemical properties of pharmaceutical compounds, which can significantly impact their stability, formulation, and efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Future Directions

Thiophene derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing and studying “Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate” and similar compounds to explore their potential applications.

properties

IUPAC Name

ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLNLGNWLEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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